2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Acylation kinetics Steric effects Electrophilicity

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0) is a specialized acyl chloride reagent featuring a gem-dimethyl-substituted α-carbon adjacent to the reactive carbonyl chloride group, with a 3-methyl-4-nitrophenoxy moiety. This structural motif confers unique steric and electronic properties that differentiate it from simpler nitrophenoxy acyl chlorides.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 1160257-76-0
Cat. No. B1420706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
CAS1160257-76-0
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-7-6-8(4-5-9(7)13(15)16)17-11(2,3)10(12)14/h4-6H,1-3H3
InChIKeyHKOCZYLMFJOKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0): A Distinctive Acyl Chloride for Controlled Derivatization


2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0) is a specialized acyl chloride reagent featuring a gem-dimethyl-substituted α-carbon adjacent to the reactive carbonyl chloride group, with a 3-methyl-4-nitrophenoxy moiety. This structural motif confers unique steric and electronic properties that differentiate it from simpler nitrophenoxy acyl chlorides . Its primary utility lies in organic synthesis as an acylating agent for introducing a bulky, electron-deficient phenoxy group into molecular frameworks , with applications spanning medicinal chemistry intermediate preparation and materials science .

Gem-dimethyl group provides steric shielding for controlled acylation kinetics
Introduces a bulky, electron-deficient 3-methyl-4-nitrophenoxy motif
Supports medicinal chemistry intermediate preparation and materials science derivatization

Why Substituting 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0) with Unvalidated Analogs Jeopardizes Synthetic Reproducibility


Acyl chlorides in the nitrophenoxy class exhibit widely varying reactivity, stability, and steric profiles due to subtle differences in substituent patterns and α-carbon substitution. Direct replacement of this specific gem-dimethyl derivative with non-gem-dimethyl analogs (e.g., CAS 1160257-30-6) or positional isomers (e.g., 4-nitrophenoxy, CAS 4878-29-9) without quantitative validation introduces risks of altered reaction kinetics, divergent byproduct profiles, and compromised downstream product purity . The presence of the gem-dimethyl group significantly reduces the electrophilicity of the carbonyl carbon through both steric shielding and inductive donation, fundamentally altering acylation rates compared to unsubstituted or mono-substituted comparators [1].

Non-gem-dimethyl analog replacement
Using analogs without gem-dimethyl (e.g., CAS 1160257-30-6) may alter acylation rates and byproduct profiles due to reduced steric shielding.
Positional isomer mismatch
4-nitrophenoxy or 2-nitrophenoxy isomers can shift reactivity and complicate downstream purity control in multi-step syntheses.
Electrophilicity differences
Absence of the gem-dimethyl group increases carbonyl electrophilicity, raising the risk of uncontrolled side reactions and over-acylation.

Quantitative Differentiation Evidence for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0) vs. Closest Analogs


Reduced Carbonyl Electrophilicity via Gem-Dimethyl Steric Shielding Relative to Non-Gem-Dimethyl Analog

The gem-dimethyl group at the α-carbon of this compound introduces significant steric hindrance around the carbonyl chloride, which is predicted to reduce the rate of nucleophilic acyl substitution by approximately 5- to 10-fold compared to the non-gem-dimethyl analog 2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-30-6), based on established steric parameters for acyl chlorides . This steric deactivation is a key differentiator for applications requiring controlled, slower acylation to minimize side reactions.

Acylation kinetics
Class-level inference
Predicted 5- to 10-fold decrease in nucleophilic acyl substitution rate vs. non-gem-dimethyl analog (CAS 1160257-30-6)
May enable controlled acylation; reduces over-acylation risk
Based on Taft steric parameter; experimental validation needed
Acylation kinetics Steric effects Electrophilicity

Altered Lipophilicity (LogP) Relative to Non-Gem-Dimethyl Analog

The gem-dimethyl substitution increases the compound's lipophilicity compared to its non-gem-dimethyl counterpart. Predicted SlogP for the target compound is 2.56 [1], whereas the analog 2-(3-methyl-4-nitrophenoxy)propanoyl chloride has a predicted ACD/LogP of 2.78 . The lower logP of the target compound (ΔlogP = -0.22) indicates reduced hydrophobicity, which may influence solubility and partitioning behavior in biological assays or chromatographic purifications.

Lipophilicity
Cross-study comparable
Target SlogP 2.56 vs. comparator ACD/LogP 2.78; ΔLogP = -0.22 (less lipophilic)
May support logP tuning in medicinal chemistry; potential solubility implications
Different computational models; experimental logP data to verify
Lipophilicity LogP Drug-likeness

Differentiation in Molecular Weight and Formula from Positional Isomers

The target compound (C11H12ClNO4, MW 257.67) is structurally distinct from positional isomers such as 2-methyl-2-(4-nitrophenoxy)propanoyl chloride (CAS 4878-29-9, C10H10ClNO4, MW 243.64) and 2-methyl-2-(2-nitrophenoxy)propanoyl chloride (CAS 64327-66-8, C10H10ClNO4, MW 243.64) due to the presence of an additional methyl group on the aromatic ring . This results in a 14 Da higher molecular mass and a different elemental composition, which can be exploited for unambiguous identification and quantification in complex reaction mixtures via mass spectrometry.

MW/formula distinction
Direct head-to-head comparison
MW 257.67 (C₁₁H₁₂ClNO₄) vs. positional isomers MW 243.64 (C₁₀H₁₀ClNO₄); ΔMW +14.03 Da
Enables unambiguous MS-based identification in reaction monitoring
Elemental composition confirmation via HRMS recommended
Molecular weight Formula Isomer differentiation

Distinct Biological Activity Profile in Enzyme Inhibition Assays

In a binding assay for human NPP1 expressed in COS7 cells, the target compound exhibited a Ki of 5.10E+4 nM (51 µM) [1]. While this moderate affinity is not directly comparable to data for other nitrophenoxy acyl chlorides due to lack of parallel testing, it establishes a baseline biological signature that differentiates it from structurally similar compounds that may show no activity or different potency profiles in the same assay. This data point can guide selection when screening for NPP1 modulators.

NPP1 inhibition (Ki)
Supporting evidence
Ki = 51 µM against human NPP1 (COS7 cells, pnp-TMP substrate)
Establishes baseline activity for NPP1 pathway studies
Single-point data; no direct comparator in this assay
Enzyme inhibition NPP1 Biological activity

High-Value Application Scenarios for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (CAS 1160257-76-0)


Controlled, Slow Acylation in Multi-Step Pharmaceutical Intermediate Synthesis

The steric hindrance conferred by the gem-dimethyl group (Evidence_Item 1) makes this compound an ideal acylating agent when controlled, slower reaction kinetics are required to prevent over-acylation or polymerization. This property is particularly valuable in the synthesis of complex pharmaceutical intermediates where sequential acylation steps demand precise temporal control .

Medicinal Chemistry Campaigns Requiring Tuned Lipophilicity (LogP ~2.6)

With a predicted logP of 2.56 (Evidence_Item 2), this compound offers a lipophilicity profile distinct from its non-gem-dimethyl analog (logP 2.78). This makes it suitable for lead optimization programs where a modest reduction in logP is desirable to improve aqueous solubility while maintaining adequate membrane permeability .

Analytical Method Development and Impurity Profiling via Unique Mass Signature

The unique molecular formula (C11H12ClNO4, MW 257.67) and the 14 Da mass difference from common positional isomers (Evidence_Item 3) enable unambiguous identification and quantification by LC-MS or GC-MS. This is critical for quality control laboratories developing impurity profiles for nitrophenoxy-containing APIs or intermediates .

Screening for NPP1 Modulators in Biochemical Assays

The documented Ki of 51 µM against human NPP1 (Evidence_Item 4) establishes this compound as a potential starting point for developing NPP1 inhibitors or as a tool compound for studying NPP1-related pathways. Researchers can utilize this activity data to differentiate it from other nitrophenoxy acyl chlorides lacking characterized biological profiles .

Application
Selection Property
Validation Focus
Multi-step pharmaceutical intermediate synthesis
Gem-dimethyl steric control
Reaction kinetics and byproduct profiling
Lead optimization with logP ~2.6
Predicted lipophilicity profile
Solubility and partitioning assessment
Analytical impurity profiling
Distinct MW and formula
MS-based identification and quantification
NPP1 modulator screening
Documented Ki (51 µM)
Activity benchmarking and pathway studies

Technical Documentation Hub

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